Cholecalciferol Impurity 13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cholecalciferol Impurity 13 is a degradation product of cholecalciferol, also known as vitamin D3. Cholecalciferol is a fat-soluble vitamin that plays a crucial role in calcium and phosphorus homeostasis and bone health. Impurities in cholecalciferol can arise during its synthesis, storage, or degradation, and they need to be identified and quantified to ensure the quality and safety of vitamin D3 products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholecalciferol and its impurities involves several steps, including the conversion of 7-dehydrocholesterol to cholecalciferol through ultraviolet irradiation. Cholecalciferol Impurity 13 can be formed during the synthesis or storage of cholecalciferol due to various factors such as light, heat, and oxidation .

Industrial Production Methods

In industrial settings, cholecalciferol is produced through the irradiation of 7-dehydrocholesterol, followed by purification processes to isolate the desired product and remove impurities. The production process is carefully controlled to minimize the formation of impurities, including this compound .

Chemical Reactions Analysis

Types of Reactions

Cholecalciferol Impurity 13 can undergo various chemical reactions, including:

Oxidation: Exposure to oxygen can lead to the formation of oxidation products.

Reduction: Reduction reactions can alter the structure of the impurity.

Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the impurity .

Scientific Research Applications

Cholecalciferol Impurity 13 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cholecalciferol Impurity 13 is related to its structural similarity to cholecalciferol. It can interact with the same molecular targets and pathways as cholecalciferol, including the vitamin D receptor and the regulation of calcium and phosphorus homeostasis . the biological activity of the impurity may differ from that of cholecalciferol, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Cholecalciferol Impurity 13 can be compared with other similar compounds, such as:

5,6-trans-Vitamin D3: Another impurity of cholecalciferol with a similar structure.

7,8-Didehydrocholesterol: A precursor in the synthesis of cholecalciferol.

Lumisterol-3: A photoproduct of cholecalciferol.

This compound is unique due to its specific formation conditions and its potential impact on the quality and safety of vitamin D3 products .

Biological Activity

Cholecalciferol, also known as Vitamin D3, is a crucial compound in human health, primarily involved in calcium and phosphorus homeostasis. However, the presence of impurities, such as Cholecalciferol Impurity 13, can significantly affect its biological activity and safety profile. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is one of several identified impurities that can arise during the synthesis or degradation of Vitamin D3. Understanding its biological activity is essential for ensuring the safety and efficacy of Vitamin D3 formulations.

Biological Activity

Mechanisms of Action:

Cholecalciferol and its metabolites exert their effects through the vitamin D receptor (VDR), which regulates gene expression involved in calcium metabolism and immune function. The biological activity of impurities like this compound may differ from that of pure cholecalciferol.

- Calcium Homeostasis:

-

Cellular Effects:

- Research has shown that some impurities may influence cell proliferation and differentiation. For instance, 20-hydroxyvitamin D3 (a metabolite related to cholecalciferol) has been demonstrated to inhibit keratinocyte proliferation and induce differentiation, suggesting a potential role for impurities in modulating similar pathways .

- Immunomodulatory Effects:

Case Studies

-

Clinical Observations:

A study assessing vitamin D3 formulations found that variations in impurity levels correlated with differences in patient outcomes regarding bone density improvements. Patients receiving formulations with higher levels of impurities experienced less favorable results . -

Animal Models:

In animal studies, the administration of cholecalciferol with known impurities led to altered serum calcium levels compared to those receiving pure cholecalciferol. This suggests that impurities may have significant physiological effects that warrant further investigation .

Analytical Methods for Detection

To ensure the safety and efficacy of vitamin D3 products, robust analytical methods are essential for detecting impurities like this compound.

Properties

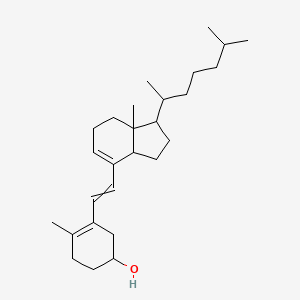

IUPAC Name |

3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGCAAVRZWBXEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.